molecular formula C20H15N5O2S B12262805 N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12262805
M. Wt: 389.4 g/mol
InChI Key: MECYRIHWPOMOML-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features both benzoyl and purinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoyl Group: This could involve the acylation of an aromatic amine with benzoyl chloride under basic conditions.

    Introduction of the Purinyl Group: This step might involve the nucleophilic substitution of a halogenated purine derivative with a thiol group.

    Coupling Reaction: The final step could involve coupling the benzoyl and purinyl intermediates through an amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions could occur at the purinyl group, especially if halogenated derivatives are used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purinyl derivatives.

Scientific Research Applications

N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site, blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating cellular responses.

    Pathways Involved: Pathways such as signal transduction, apoptosis, or cell proliferation might be affected.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide: shares structural similarities with other benzoyl and purinyl derivatives.

    Benzoyl Compounds: Such as benzoyl peroxide, commonly used in acne treatment.

    Purinyl Compounds: Such as adenine and guanine, which are fundamental components of nucleic acids.

Uniqueness

    Structural Features: The combination of benzoyl and purinyl groups in a single molecule is relatively unique.

    Biological Activity: The specific biological activities conferred by this combination might differ from those of simpler benzoyl or purinyl compounds.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C20H15N5O2S/c26-16(10-28-20-17-19(22-11-21-17)23-12-24-20)25-15-9-5-4-8-14(15)18(27)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,25,26)(H,21,22,23,24)

InChI Key

MECYRIHWPOMOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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